URB447 can be synthesized through a Rh(II)-catalyzed [3+2] cycloaddition reaction involving 2H-azirines and N-sulfonyl-1,2,3-triazoles. [] This reaction utilizes a rhodium catalyst to facilitate the formation of a pyrrole ring, which forms the core structure of URB447. The specific reaction conditions and choice of catalyst can influence the yield and purity of the final product.
URB447's molecular structure consists of a central pyrrole ring substituted with various functional groups. The presence of an amino group, a chlorophenylmethyl group, a methyl group, and a phenylmethanone group at specific positions on the pyrrole ring contributes to its unique binding affinity for cannabinoid receptors. [] Understanding the spatial arrangement of these groups is crucial for comprehending the structure-activity relationship of URB447.
7.1. Neuroprotection: URB447 has demonstrated neuroprotective effects in preclinical models of neonatal hypoxia-ischemia, a condition characterized by reduced oxygen and blood flow to the brain. [, ] Studies have shown that URB447 treatment can reduce brain injury, white matter damage, and inflammation following hypoxia-ischemia in neonatal rats. [] This neuroprotective effect is attributed to its ability to modulate glutamate excitotoxicity, oxidative stress, and inflammation. [] Furthermore, URB447 has been shown to enhance neurogenesis, the process of generating new neurons, in female rats following neonatal hypoxia-ischemia. []
7.2. Cancer Research: URB447 has shown promising antitumor and antimetastatic effects in preclinical models of melanoma and colorectal cancer. [, ] In vitro studies revealed that URB447 inhibits the proliferation and migration of melanoma and colorectal cancer cells, partly through inducing apoptosis (programmed cell death) and cell cycle arrest. [] Moreover, in vivo studies demonstrated that URB447 treatment reduced liver metastasis in a melanoma mouse model. [] These findings suggest URB447 as a potential candidate for further investigation as an antitumor and antimetastatic agent.
7.3. Dietary Fat Intake: URB447 plays a role in regulating dietary fat intake. Studies have demonstrated that oral exposure to unsaturated fats triggers the release of endocannabinoids in the gut, and this process is essential for fat preference in rats. [, ] URB447, acting as a peripherally restricted CB1 receptor antagonist, effectively blocked this preference, indicating that endocannabinoid signaling in the gut, particularly via CB1 receptors, is crucial for mediating the pleasurable and reinforcing effects of dietary fat. [, ]
7.4. Obesity Research: Building upon its role in dietary fat intake, URB447 has been explored as a potential therapeutic agent for obesity. Preclinical studies demonstrated that URB447 effectively reduces feeding and body weight gain in mice. [, ] This effect is attributed to its ability to block CB1 receptors in the periphery, particularly in the gut, where it disrupts the endocannabinoid signaling involved in regulating food intake. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: